[1-(2-Bromo-5-chlorophenyl)ethyl](ethyl)amine
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Overview
Description
1-(2-Bromo-5-chlorophenyl)ethylamine: is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-chlorophenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-chlorobenzaldehyde.
Industrial Production Methods
Industrial production methods for 1-(2-Bromo-5-chlorophenyl)ethylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(2-Bromo-5-chlorophenyl)ethylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Bromo-5-chlorophenyl)ethylamine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets.
Medicine
In medicinal chemistry, 1-(2-Bromo-5-chlorophenyl)ethylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-5-chlorophenyl)ethylamine: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Bromo-5-chlorophenyl)ethylamine: Similar structure but with a propyl group instead of an ethyl group.
1-(2-Bromo-5-chlorophenyl)ethylamine: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of 1-(2-Bromo-5-chlorophenyl)ethylamine lies in its specific substitution pattern on the phenyl ring and the ethylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-bromo-5-chlorophenyl)-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-3-13-7(2)9-6-8(12)4-5-10(9)11/h4-7,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPETYXYUJRYRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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